molecular formula C9H13BO4 B1354103 (2,3-Dimethoxy-5-methylphenyl)boronic acid CAS No. 396102-17-3

(2,3-Dimethoxy-5-methylphenyl)boronic acid

Cat. No.: B1354103
CAS No.: 396102-17-3
M. Wt: 196.01 g/mol
InChI Key: MKFLYXCXQHLTTK-UHFFFAOYSA-N
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Description

Foundational Principles of Organoboron Chemistry

Organoboron chemistry is a branch of chemistry that studies organic compounds containing at least one carbon-boron bond. The unique electronic nature of boron, being electron-deficient with a vacant p-orbital, imparts characteristic reactivity to these compounds. This allows them to act as Lewis acids, readily accepting a pair of electrons. This fundamental principle underpins much of their utility in synthesis.

One of the cornerstone reactions in organoboron chemistry is hydroboration, which involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. This reaction is highly valuable for its stereospecificity and regioselectivity, allowing for the controlled introduction of a borane (B79455) group into a molecule. The resulting organoboranes can then be transformed into a variety of functional groups, including alcohols, amines, and halides, with retention of stereochemistry.

Significance of Arylboronic Acids as Synthetic Reagents

Arylboronic acids, which feature a boronic acid group (-B(OH)₂) attached to an aromatic ring, are a particularly important subclass of organoboron compounds. Their stability, low toxicity, and ease of handling make them highly attractive reagents in organic synthesis.

The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become one of the most reliable and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov The biaryl motif is a common structural feature in many pharmaceuticals, agrochemicals, and advanced materials. gre.ac.uk The general tolerance of the Suzuki-Miyaura coupling to a wide range of functional groups has cemented the role of arylboronic acids as essential building blocks in the synthesis of complex molecules. mdpi.com

Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a variety of other transformations, including Chan-Lam coupling for the formation of carbon-nitrogen bonds and Petasis reactions. Their versatility continues to drive the development of new synthetic methodologies.

Overview of (2,3-Dimethoxy-5-methylphenyl)boronic Acid's Role in Academic Research

This compound is a specific arylboronic acid that has found application as a building block in the synthesis of more complex molecules. Its substituted phenyl ring, featuring two methoxy (B1213986) groups and a methyl group, provides steric and electronic properties that can be exploited in targeted synthetic strategies.

While extensive, dedicated studies on the unique reactivity of this compound are not widely documented, its primary role in academic research is as a reagent in Suzuki-Miyaura cross-coupling reactions. Researchers utilize this compound to introduce the 2,3-dimethoxy-5-methylphenyl moiety into a target structure. This is particularly relevant in medicinal chemistry and materials science, where the synthesis of libraries of related compounds is often necessary to explore structure-activity relationships. gre.ac.uk

The presence of the methoxy and methyl groups on the aromatic ring can influence the electronic properties and solubility of the final products, making this boronic acid a useful tool for fine-tuning the characteristics of synthesized molecules. Its application is exemplified in the synthesis of substituted biaryl compounds, which are precursors to a wide range of functional materials and biologically active compounds. mdpi.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 396102-17-3
Molecular Formula C₉H₁₃BO₄
Molecular Weight 196.01 g/mol
Appearance White to off-white powder
Purity ≥95% (LCMS) jk-sci.com

Properties

IUPAC Name

(2,3-dimethoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFLYXCXQHLTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461912
Record name (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396102-17-3
Record name (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications in Carbon Carbon Bond Formation Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins. It involves the reaction of an organoboron compound, such as (2,3-Dimethoxy-5-methylphenyl)boronic acid, with an organohalide in the presence of a palladium catalyst and a base. While specific detailed research on the extensive applications of this compound is not widely documented in publicly available literature, its structural features suggest its utility in the synthesis of complex, substituted biaryl motifs.

The efficiency and selectivity of the Suzuki-Miyaura reaction are heavily dependent on the catalytic system, which comprises a palladium source and, typically, a supporting ligand.

A variety of palladium precursors can be employed to generate the active Pd(0) catalytic species required for the Suzuki-Miyaura reaction. Common precursors include palladium(II) salts like palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂), as well as pre-formed Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Heterogeneous catalysts like palladium on carbon (Pd/C) can also be utilized, offering advantages in terms of catalyst recovery and reuse. The choice of precursor can influence reaction rates and catalyst stability.

Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. The electronic and steric properties of the phosphine ligand are critical. Electron-rich and bulky ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), have proven to be highly effective in promoting the coupling of challenging substrates, including sterically hindered aryl chlorides. These ligands enhance the rate of oxidative addition and promote the formation of the active monoligated palladium species. The specific choice of ligand can significantly impact the yield and scope of the Suzuki-Miyaura reaction.

In some instances, Suzuki-Miyaura reactions can be performed under "ligand-free" conditions. In such cases, the solvent or other components of the reaction mixture may coordinate to the palladium center, or the reaction may proceed on the surface of palladium nanoparticles. These conditions offer the advantage of simplicity and reduced cost. However, the efficiency of ligand-free systems is often highly dependent on the specific substrates and reaction conditions.

Bases are essential components of the Suzuki-Miyaura reaction. Their primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The strength and nature of the base can significantly affect the reaction outcome, with stronger bases often required for less reactive substrates. Additives such as tetralkylammonium salts, like tetrabutylammonium bromide (TBAB), can sometimes enhance the reaction rate, particularly in biphasic systems, by acting as phase-transfer catalysts.

Substrate Scope and Functional Group Compatibility in Suzuki-Miyaura Couplings

Coupling with Aryl and Vinyl Halides (Iodides, Bromides, Trifles, Chlorides)

The Suzuki-Miyaura reaction facilitates the coupling of organoboron compounds, such as this compound, with a variety of organic halides and pseudohalides (triflates). The reactivity of these coupling partners is largely dependent on the strength of the carbon-halogen (C-X) or carbon-oxygen (C-OTf) bond, which influences the crucial oxidative addition step in the catalytic cycle.

The general order of reactivity for the halide leaving group is I > Br > OTf >> Cl. Aryl and vinyl iodides are the most reactive substrates due to the weaker C-I bond, allowing the reaction to proceed under mild conditions. Aryl bromides are also highly effective and widely used. Aryl triflates (OTf) are comparable in reactivity to bromides and serve as excellent substrates. Aryl chlorides, however, are the least reactive due to the strong C-Cl bond. Consequently, the coupling of chlorides typically requires more forcing conditions, such as higher temperatures and the use of specialized catalyst systems with bulky, electron-rich phosphine ligands that can facilitate the challenging oxidative addition step. organic-chemistry.org

While specific reaction data for the coupling of this compound with the full range of halides is not extensively detailed in the provided search results, its electron-rich nature, conferred by the two methoxy (B1213986) groups and the methyl group, makes it a potent nucleophilic partner in the transmetallation step. This enhanced nucleophilicity can help drive the catalytic cycle forward, potentially allowing for successful couplings even with less reactive chlorides, provided an appropriate palladium catalyst system is employed.

Table 1: General Reactivity of Aryl/Vinyl Halides and Triflates in Suzuki-Miyaura Coupling

Coupling PartnerGeneral ReactivityTypical Conditions
Iodides (R-I) HighestMild conditions, broad catalyst choice
Bromides (R-Br) HighMild to moderate conditions
Triflates (R-OTf) HighSimilar to bromides
Chlorides (R-Cl) LowestHarsher conditions, specialized ligands required

This table represents generalized reactivity trends in Suzuki-Miyaura reactions.

Mechanistic Elucidation of the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetallation, and reductive elimination. youtube.com

Oxidative Addition to the Palladium Center

The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex (typically bearing phosphine ligands, L). This step involves the insertion of the palladium atom into the C-X bond, resulting in the formation of a square planar palladium(II) intermediate, [Ar-Pd(II)-X(L)₂]. acs.orgillinois.edu This step is often rate-limiting, and its facility is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. acs.org Electron-rich and sterically bulky phosphine ligands on the palladium center are known to accelerate oxidative addition, particularly for less reactive aryl chlorides. illinois.edursc.org The use of such ligands can promote the formation of a more reactive, coordinatively unsaturated monoligated palladium species, [PdL], which is highly active in the oxidative addition step. acs.orguvic.ca

Transmetallation with Boronic Acid Substrates

Following oxidative addition, the transmetallation step occurs. In this phase, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This process requires the presence of a base. The base activates the boronic acid by converting it into a more nucleophilic boronate species, [Ar'B(OH)₃]⁻. chembites.org Two primary pathways for transmetallation have been debated: the "boronate pathway," where the anionic boronate reacts with the [Ar-Pd(II)-X(L)₂] complex, and the "oxo-palladium pathway," where the halide on the palladium complex is first replaced by a hydroxide (B78521) or alkoxide from the base, forming a more reactive [Ar-Pd(II)-OH(L)₂] species that then reacts with the neutral boronic acid. chembites.orgresearchgate.net Kinetic studies suggest that the pathway involving a palladium hydroxo complex reacting with the neutral boronic acid is often faster and may be the predominant route under many common reaction conditions. chembites.org

Reductive Elimination of the Coupled Product

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the one from the aryl halide and the one from the boronic acid) on the palladium(II) intermediate couple to form the new C-C bond of the biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org Reductive elimination is typically a fast process and is favored from a cis-diarylpalladium(II) complex. The reaction is often accelerated by the use of bulky ligands, which create steric strain that is relieved upon elimination of the product. wikipedia.orgyoutube.com Electron-donating groups on the aryl rings can sometimes slow down reductive elimination, but this effect is often offset by other factors. For sterically hindered biaryls, this step can become turnover-limiting. nih.gov The formation of a biaryl containing the bulky 2,3-dimethoxy-5-methylphenyl group would likely proceed efficiently, particularly with catalysts bearing sterically demanding ligands. acs.org

Chemo-, Regio-, and Stereoselectivity in Suzuki-Miyaura Transformations

The Suzuki-Miyaura reaction can exhibit high levels of selectivity, which is critical for the synthesis of complex molecules.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of Suzuki coupling, this most often relates to the selective reaction of one halide over another in a polyhalogenated substrate. Due to the differences in C-X bond strength, the order of reactivity (I > Br > Cl) can be exploited to achieve selective, stepwise functionalization of polyhalogenated arenes. nih.gov

Regioselectivity is the preferential reaction at one position over another. In the coupling of a boronic acid with a polyhalogenated aromatic compound containing identical halogens, the site of the first coupling is determined by the electronic and steric environment of each halogen. Generally, oxidative addition is favored at the most electron-poor or least sterically hindered position. nih.govrsc.org The specific substitution pattern on a substrate can direct the coupling to a particular position. For example, in polyhalogenated pyridines, the intrinsic electronic properties of the ring often dictate the preferred site of reaction. beilstein-journals.orgnih.gov

Stereoselectivity becomes important when the coupling reaction can form stereoisomers. A key example is the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond, typically an aryl-aryl bond. The Suzuki-Miyaura reaction is a powerful tool for the atropselective synthesis of axially chiral biaryls. beilstein-journals.org This is often achieved by using a chiral ligand on the palladium catalyst. The steric bulk of ortho-substituents, such as the methoxy group in this compound, is crucial for creating a significant barrier to rotation in the final biaryl product, enabling the isolation of stable atropisomers. nih.gov The presence of an ortho-substituent on the boronic acid can also influence the stereochemical outcome of the reaction by interacting with the chiral catalyst during the C-C bond-forming step.

Sequential and Tandem Suzuki-Miyaura Reaction Architectures

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of C-C bonds, particularly for the synthesis of biaryl and polyaryl structures. Sequential or tandem versions of this reaction allow for the controlled, step-wise construction of complex molecular architectures from polyhalogenated substrates.

A review of the scientific literature did not yield specific examples of this compound being utilized in reaction sequences explicitly defined as sequential or tandem Suzuki-Miyaura couplings. While this electron-rich boronic acid is structurally suited for palladium-catalyzed cross-coupling, its specific application in multi-step, selective coupling strategies to build complex poly-aromatic systems from a single polyhalogenated starting material has not been detailed in the available research. One study in the context of natural product synthesis lists this compound as a reagent in a coupling reaction, but does not provide sufficient detail to classify it as a sequential or tandem Suzuki-Miyaura process. rug.nl

Petasis Borono-Mannich Multicomponent Reactions

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid) to generate highly substituted amines and their derivatives, such as α-amino acids.

Scope and Utility of this compound as a Boron Component

The scope of the Petasis reaction generally includes electron-rich and electron-neutral arylboronic acids. The presence of two electron-donating methoxy groups on this compound suggests it would be a suitable and potentially reactive component in this transformation. However, a thorough search of published studies reveals a lack of specific examples where this compound has been explicitly tested. Consequently, there is no available data to define its specific scope, utility, or limitations (e.g., yields, reaction times, or compatibility with various amine and carbonyl components) in the Petasis reaction.

Access to Highly Functionalized Amine Derivatives

As a direct consequence of the absence of documented examples, there are no specific, highly functionalized amine or amino acid derivatives that have been synthesized and characterized using this compound as a component in the Petasis reaction. The potential products would be N-substituted amino acids or amines bearing the 2,3-dimethoxy-5-methylphenyl moiety, but their synthesis via this route remains hypothetical based on the available literature.

Asymmetric Variants and Stereocontrol in Petasis Reactions

Asymmetric variants of the Petasis reaction are crucial for the synthesis of chiral amines and amino acids, often employing chiral auxiliaries, chiral catalysts, or chiral substrates to induce stereoselectivity. While methods for achieving high diastereoselectivity and enantioselectivity in Petasis reactions with other boronic acids are well-established, there are no published studies detailing the use of this compound in any such asymmetric transformation. Therefore, no data exists on the levels of stereocontrol that could be achieved with this particular substrate.

Other Transition-Metal-Catalyzed Cross-Coupling Reactions

Chan-Lam Coupling for C-N Bond Formation

The Chan-Lam coupling provides a valuable method for forming carbon-heteroatom bonds, most commonly carbon-nitrogen bonds, through a copper-catalyzed reaction between a boronic acid and an amine. This reaction is complementary to the palladium-catalyzed Buchwald-Hartwig amination. Despite the broad utility of the Chan-Lam coupling for the N-arylation of a wide range of amines, an extensive review of the chemical literature did not uncover any specific instances where this compound was employed as the arylating agent. Therefore, there are no detailed research findings or data tables available for its performance in this reaction.

Nickel-Catalyzed Cross-Coupling via Aromatic C-F Bond Activation

Nickel-catalyzed reactions have emerged as a powerful tool for the activation of strong chemical bonds, including the challenging activation of aromatic carbon-fluorine (C-F) bonds. This methodology allows for the coupling of aryl fluorides with various partners, including organoboron reagents. Despite the significance of this reaction class, a search of the scientific literature did not provide specific examples or detailed studies on the use of this compound as a coupling partner in nickel-catalyzed cross-coupling reactions that proceed via aromatic C-F bond activation.

Functionalization of Alkynes with Organoboron Reagents (e.g., Hydroarylation)

The functionalization of alkynes, such as through hydroarylation reactions with organoboron reagents, is a highly effective method for synthesizing substituted alkenes. These transformations can be catalyzed by various transition metals. A review of the available literature did not uncover specific research detailing the use of this compound in the functionalization of alkynes, including hydroarylation reactions. Therefore, data on its reactivity, regioselectivity, and stereoselectivity in this context are not available.

Role in the Synthesis of Complex Organic Architectures and Pharmaceutical Intermediates

Building Block in the Synthesis of Diverse Organic Molecules

(2,3-Dimethoxy-5-methylphenyl)boronic acid functions as a key building block in the synthesis of a wide array of organic molecules. chemimpex.com Organoboron compounds are extensively used as intermediates in organic chemistry reactions due to their versatile reactivity and stability. nih.gov The primary application of boronic acids like this one is in the formation of new carbon-carbon bonds, a foundational process in constructing molecular frameworks. chemimpex.com This process often involves iterative steps, akin to a molecular 'assembly line', where boronic esters are used for chain elongation and functional group manipulation to create molecules with specific, defined shapes. nih.gov The unique substitution pattern on the phenyl ring of this compound allows for the introduction of this specific structural motif into larger, more complex target molecules.

Application AreaRole of this compound
Organic Synthesis Serves as a key building block for introducing the 2,3-dimethoxy-5-methylphenyl group. chemimpex.com
Cross-Coupling Reactions Acts as a crucial partner in reactions that form carbon-carbon bonds. chemimpex.comresearchgate.net
Medicinal Chemistry Valued for its ability to form stable complexes and facilitate key synthetic steps. chemimpex.com

Contribution to Complex Biaryl and Heteroaryl Synthesis

The synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science, heavily relies on palladium-catalyzed cross-coupling reactions. fujifilm.commdpi.com this compound is an essential reagent in the Suzuki-Miyaura coupling reaction, one of the most powerful methods for creating these structures. chemimpex.comfujifilm.com In this reaction, the boronic acid couples with an organohalide, enabling the versatile and efficient synthesis of complex biaryl compounds. fujifilm.com The mild reaction conditions and high tolerance for various functional groups make the Suzuki-Miyaura reaction a preferred method in many synthetic campaigns. fujifilm.com The use of this compound allows for the precise installation of the 2,3-dimethoxy-5-methylphenyl moiety onto a variety of aromatic and heteroaromatic cores.

Applications in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural motifs present in many pharmaceutical and agrochemical compounds are often assembled using building blocks like this compound. chemimpex.com Boronic acids are widely utilized as intermediates in the synthesis of medicines. nih.gov The compound facilitates the creation of carbon-carbon bonds, which is a fundamental process in the development of these biologically active agents. chemimpex.com Its specific structure allows for selective reactivity, which can enhance the efficiency of synthetic pathways while minimizing the formation of unwanted by-products. chemimpex.com The ability to construct complex molecules efficiently makes this boronic acid a valuable tool for researchers in medicinal and agricultural chemistry. chemimpex.com

IndustrySynthetic Application
Pharmaceutical Used as a building block in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comfujifilm.com
Agrochemical Employed in the creation of intermediates for pesticides and herbicides. chemimpex.com

Integration into Multi-Step Synthetic Sequences for Natural Products and Coenzyme Q Derivatives

The synthesis of complex natural products often requires long, multi-step sequences where specific fragments are introduced with high precision. mdpi.com Boronic acids and their derivatives are well-suited for such syntheses due to their reliable reactivity in coupling reactions. nih.govmdpi.com

A significant application of the 2,3-dimethoxy-5-methylphenyl structural unit is in the synthesis of Coenzyme Q derivatives. researchgate.netresearchgate.net The core of these vital biomolecules is a substituted 1,4-benzoquinone (B44022) ring. Specifically, 2,3-Dimethoxy-5-methyl-1,4-benzoquinone, also known as Coenzyme Q₀, is a key fragment and intermediate in the synthesis of the Coenzyme Qn series, including Coenzyme Q₁₀. researchgate.netresearchgate.net Synthetic routes to this key intermediate often start from precursors like 3,4,5-trimethoxytoluene, which possesses the same core substitution pattern as this compound. researchgate.netresearchgate.net The boronic acid serves as a valuable reagent for incorporating this specific, highly functionalized aromatic ring into the larger molecular architecture of Coenzyme Q analogues or other complex natural products through cross-coupling strategies. Coenzyme Q is an essential redox-active lipid involved in cellular energy metabolism and acts as a cofactor for multiple mitochondrial enzymes. nih.gov

Catalysis and Reaction Optimization Studies Involving 2,3 Dimethoxy 5 Methylphenyl Boronic Acid

Enhancing Reaction Efficiency and Selectivity through Catalyst Design

The choice of catalyst is paramount in dictating the success of cross-coupling reactions involving (2,3-Dimethoxy-5-methylphenyl)boronic acid. The electronic and steric properties of this boronic acid—with two methoxy (B1213986) groups and a methyl group on the phenyl ring—necessitate a well-designed catalytic system to achieve high yields and selectivity. Palladium complexes remain the most widely used catalysts for these transformations.

The efficiency of a palladium catalyst is significantly influenced by the nature of the ancillary ligands. Ligands not only stabilize the palladium center but also modulate its reactivity and steric environment, which is crucial for accommodating substituted arylboronic acids. For a substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Research has demonstrated that specific palladium-phosphine complexes can be particularly effective. For instance, catalysts incorporating bulky phosphine ligands can enhance the rate of reductive elimination, leading to higher turnover numbers (TON) and turnover frequencies (TOF). The design of such catalysts often involves a systematic evaluation of various phosphine ligands to identify the optimal balance of steric and electronic properties for the specific substrates being coupled.

Below is a table summarizing the performance of different palladium catalysts in the Suzuki-Miyaura coupling of an aryl halide with a generic substituted phenylboronic acid, illustrating the impact of ligand design on reaction outcomes. While not specific to this compound, these data represent general trends applicable to its reactions.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10075
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane8092
PdCl₂(dppf)Cs₂CO₃DMF11088
Pd(PPh₃)₄-Na₂CO₃Ethanol (B145695)/Water8085

Synergistic Catalysis Approaches (e.g., Palladium-Phosphoric Acid Catalysis)

Synergistic catalysis, where two or more catalysts work in concert to promote a transformation that is not efficiently achieved by either catalyst alone, has emerged as a powerful strategy in organic synthesis. nih.gov In the context of reactions involving boronic acids, the combination of palladium catalysis with a chiral phosphoric acid (CPA) co-catalyst has enabled significant advances in asymmetric synthesis. nih.govresearchgate.net This dual catalytic system can provide a unique reaction environment that allows for high levels of stereocontrol.

The synergy between a palladium complex and a CPA is particularly effective in enantioselective allylic substitution reactions. nih.gov While not a direct coupling of the boronic acid, this methodology highlights how the boronic acid moiety can be incorporated into molecules that then undergo highly selective transformations under synergistic catalysis. The chiral phosphoric acid can act as a proton shuttle or engage in hydrogen bonding interactions, influencing the stereochemical outcome of the reaction.

The proposed mechanism for such a synergistic system often involves the activation of one of the reactants by the CPA, while the palladium catalyst facilitates the bond-forming step. This cooperative action allows for reactions to proceed with high enantioselectivity, which would be difficult to achieve using only a palladium catalyst with a chiral ligand.

Solvent Systems and Reaction Media Engineering

The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and selectivity of Suzuki-Miyaura reactions involving this compound. The solvent system must be capable of dissolving the reactants, catalyst, and base to varying extents, and it can play a direct role in the catalytic cycle.

Polar aprotic solvents like dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. hes-so.chnih.gov The polarity of the solvent can affect the stability of intermediates in the catalytic cycle. For instance, more polar solvents may stabilize charged intermediates, thereby influencing the rate-determining step of the reaction. Aqueous solvent systems, often in combination with an organic co-solvent, are also widely employed and are considered "greener" alternatives. researchgate.net The presence of water can facilitate the dissolution of the base and can play a role in the transmetalation step.

The quality of the solvent is also crucial, as impurities can act as catalyst poisons. hes-so.chheia-fr.ch For example, trace amounts of contaminants in solvents can significantly decrease the conversion rate in a Suzuki-Miyaura reaction by deactivating the palladium catalyst. hes-so.chheia-fr.ch Therefore, careful selection and purification of the reaction medium are essential for robust and reproducible results.

The following table illustrates the effect of different solvent systems on the yield of a model Suzuki-Miyaura coupling reaction.

Solvent SystemBaseTemperature (°C)Reaction Time (h)Yield (%)
Toluene/H₂O (3:1)K₂CO₃901285
DioxaneK₃PO₄100895
DMFCs₂CO₃110691
THF/H₂O (4:1)Na₂CO₃801678
Ethanol/H₂O (1:1)K₂CO₃801288

Temperature and Pressure Effects on Catalytic Performance

Temperature is a key variable that can be manipulated to optimize the catalytic performance in reactions with this compound. Generally, an increase in reaction temperature leads to an increase in the reaction rate, which can result in shorter reaction times and higher throughput. However, excessively high temperatures can lead to catalyst decomposition, reduced selectivity, and the formation of undesirable byproducts.

The optimal temperature for a given Suzuki-Miyaura coupling depends on several factors, including the reactivity of the coupling partners, the stability of the catalyst, and the boiling point of the solvent. For many standard Suzuki-Miyaura reactions, temperatures in the range of 80-120 °C are typical. google.comresearchgate.net Finding the ideal temperature often requires careful experimentation to balance reaction rate with catalyst stability and product purity.

The effect of pressure on Suzuki-Miyaura reactions is less commonly studied for standard laboratory syntheses, which are typically conducted at atmospheric pressure. However, in industrial settings or for specific applications, pressure can be a relevant parameter. For reactions involving gaseous reactants or where the boiling point of the solvent needs to be elevated, conducting the reaction under increased pressure can be advantageous.

The table below shows the effect of temperature on the yield of a model Suzuki-Miyaura coupling reaction, highlighting the importance of temperature optimization.

Temperature (°C)Reaction Time (h)SolventYield (%)
6024Dioxane65
8012Dioxane88
1008Dioxane95
1208Dioxane93 (minor decomposition observed)

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2,3-Dimethoxy-5-methylphenyl)boronic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy offers a detailed map of the hydrogen atoms within the this compound molecule. The chemical shift (δ), integration, and coupling patterns of the signals provide a wealth of structural information.

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons. The proton at the C4 position and the proton at the C6 position will appear as distinct singlets or doublets, with their specific chemical shifts influenced by the electronic effects of the adjacent methoxy (B1213986) and methyl groups. The methoxy groups at the C2 and C3 positions will each give rise to a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The methyl group at the C5 position will also produce a singlet, generally at a more upfield position, around δ 2.2-2.5 ppm. The protons of the boronic acid group, B(OH)₂, are often broad and may exchange with residual water in the NMR solvent, leading to a variable chemical shift or even disappearance of the signal upon addition of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (C4-H)~6.8 - 7.2s or d
Aromatic H (C6-H)~7.0 - 7.4s or d
Methoxy H (C2-OCH₃)~3.8 - 4.0s
Methoxy H (C3-OCH₃)~3.7 - 3.9s
Methyl H (C5-CH₃)~2.3 - 2.5s
Boronic acid H (-B(OH)₂)Variable (broad)s

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete carbon count and insight into the electronic environment of each carbon.

The aromatic region will display six signals corresponding to the six carbons of the phenyl ring. The carbon atom attached to the boronic acid group (C1) is typically broad due to quadrupolar relaxation of the boron nucleus and may be difficult to observe. The chemical shifts of the other aromatic carbons are influenced by the substituents. The carbons bearing the methoxy groups (C2 and C3) will be shifted downfield, as will the carbon with the methyl group (C5). The methoxy and methyl carbons themselves will appear as sharp signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
CarbonPredicted Chemical Shift (δ, ppm)
C1 (-B(OH)₂)~130 - 140 (often broad)
C2 (-OCH₃)~150 - 160
C3 (-OCH₃)~145 - 155
C4~110 - 120
C5 (-CH₃)~135 - 145
C6~120 - 130
Methoxy C (-OCH₃)~55 - 65
Methyl C (-CH₃)~20 - 25

¹⁹F NMR Spectroscopy for Fluorinated Analogues

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for the characterization of fluorinated derivatives of this compound. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, even subtle changes in the molecular structure can be detected. For a hypothetical fluorinated analogue, such as one containing a fluorine atom on the phenyl ring, ¹⁹F NMR would provide a distinct signal for each unique fluorine environment. The chemical shift of the fluorine signal and its coupling to neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would provide definitive proof of its location on the aromatic ring. This technique is particularly valuable for confirming the regioselectivity of fluorination reactions and for studying the electronic effects of fluorine substitution.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₉H₁₃BO₄, with a high degree of confidence. The calculated monoisotopic mass of this compound is 196.0856 g/mol . HRMS analysis would be expected to yield an experimental mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitation and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. scirp.orgscirp.org This method is ideal for determining the purity of this compound and for quantifying it in complex mixtures, such as reaction monitoring samples. scirp.orgscirp.org

A typical LC-MS method would involve separating the compound from impurities on a reversed-phase HPLC column, followed by detection using an electrospray ionization (ESI) source coupled to a mass spectrometer. By monitoring the specific m/z of the molecular ion of this compound, its presence and quantity can be accurately determined. This technique is highly sensitive and selective, allowing for the detection of trace-level impurities. sciex.comresearchgate.net The development of a robust LC-MS method is crucial for quality control during the synthesis and application of this important boronic acid. scirp.orgscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. In the context of reactions involving this compound, GC-MS is primarily used to analyze the reaction mixture for volatile byproducts, impurities, or unreacted starting materials. Boronic acids themselves are generally non-volatile due to their polarity and tendency to form intermolecular hydrogen bonds; however, they can sometimes be derivatized to increase their volatility for GC-MS analysis.

The primary application of GC-MS in this context includes:

Monitoring Reaction Progress: By taking aliquots of a reaction mixture over time, GC-MS can track the disappearance of volatile reactants or the appearance of volatile products.

Identifying Byproducts: In synthetic procedures like Suzuki-Miyaura cross-coupling reactions, GC-MS can help identify volatile side-products, which is crucial for optimizing reaction conditions and understanding reaction mechanisms. doi.org

Purity Assessment of Reagents: The technique can be used to check the purity of volatile solvents or reactants used in conjunction with this compound.

A typical GC-MS analysis involves injecting a sample into the instrument, where it is vaporized. The gaseous components are then separated in the gas chromatograph based on their boiling points and interactions with the column's stationary phase. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. doi.orgresearchgate.net

Advanced Chromatographic Separations (HPLC, UPLC, Flash Column Chromatography)

Chromatographic techniques are indispensable for both the analysis and purification of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of non-volatile compounds like this compound. waters.com These techniques separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For boronic acids, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sciex.comscirp.orgwaters.com The inclusion of modifiers such as formic acid or ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve peak shape and resolution. scirp.orgrsc.org UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and greater resolution compared to traditional HPLC. waters.com Commercial suppliers often use LC-MS, a hyphenated technique combining liquid chromatography with mass spectrometry, to confirm the purity of this compound, with typical purities reported as ≥95%. jk-sci.com

Table 1: Typical HPLC/UPLC Conditions for Boronic Acid Analysis
ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or Phenyl-HexylSeparation based on hydrophobicity.
Mobile Phase AWater with 0.1% Formic Acid or 0.1% AmmoniaAqueous component of the mobile phase; modifier improves peak shape.
Mobile Phase BAcetonitrile or MethanolOrganic component of the mobile phase for eluting analytes. scirp.org
ElutionGradientVarying the mobile phase composition for efficient separation of multiple components. waters.com
DetectorUV-Vis (e.g., at 254 nm) or Mass Spectrometer (MS)Detection and quantification of the separated compounds.

Flash column chromatography is a preparative technique used for the purification of chemical compounds from reaction mixtures. wiley-vch.de It operates on the same principles as traditional column chromatography but uses positive pressure to accelerate the flow of the solvent, enabling faster and more efficient separations. In syntheses involving this compound, flash chromatography is essential for isolating the desired product from unreacted starting materials, catalysts, and byproducts. The choice of stationary phase (most commonly silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving good separation. rochester.edu

Table 2: Example Solvent Systems for Flash Column Chromatography
Stationary PhaseMobile Phase SystemTypical Application
Silica GelEthyl Acetate / HexanePurification of compounds with moderate polarity. rochester.edu
Silica GelMethanol / DichloromethanePurification of more polar compounds. rochester.edu
Reversed-Phase SilicaAcetonitrile / WaterPurification of polar compounds, often with modifiers like formic acid. rsc.org

Vibrational and Electronic Spectroscopy

Spectroscopic methods are used to probe the structural features of this compound by examining its interaction with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique for identifying functional groups within a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Analysis of analogous compounds like other substituted phenylboronic acids provides a basis for assigning these vibrational modes. researchgate.netresearchgate.net

Table 3: Expected FTIR-ATR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200 (broad)O-H stretchBoronic acid, -B(OH)₂
3050 - 2850C-H stretchAromatic and methyl groups
1600 - 1450C=C stretchAromatic ring
1380 - 1310B-O stretchBoronic acid, B-O
1250 - 1200Asymmetric C-O-C stretchMethoxy groups, Ar-O-CH₃
1050 - 1000Symmetric C-O-C stretchMethoxy groups, Ar-O-CH₃

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by absorptions arising from π → π* transitions within the substituted benzene (B151609) ring. The positions of the absorption maxima (λmax) and the molar absorptivity are influenced by the substituents on the aromatic ring (methoxy, methyl, and boronic acid groups). The spectrum is typically recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or water, over a range of 200-400 nm. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound
TransitionTypical λmax (nm)Origin
π → π~210 - 230Primary aromatic band
π → π~260 - 290Secondary aromatic band (benzenoid)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, boron) that constitute a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula, C₉H₁₃BO₄. rsc.org A close match between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 5: Theoretical Elemental Composition of this compound (C₉H₁₃BO₄)
ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.0119108.09955.17%
HydrogenH1.0081313.1046.69%
BoronB10.81110.815.52%
OxygenO15.999463.99632.66%
Total 196.009 100.00%

X-ray Crystallography for Solid-State Structure Verification

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous verification of its molecular structure. The analysis yields a detailed model of the molecule in the solid state, including the spatial arrangement of all atoms. This information is crucial for confirming connectivity and stereochemistry and for understanding intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the boronic acid functional groups.

Table 6: Structural Parameters Obtainable from X-ray Crystallography
ParameterDescription
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-O, B-O).
Bond AnglesAngles formed between three connected atoms (e.g., C-O-C, O-B-O).
Torsion AnglesDihedral angles describing the conformation around a chemical bond.
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Intermolecular InteractionsIdentification and characterization of non-covalent forces, such as hydrogen bonds and van der Waals contacts.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of complex organic and organometallic reactions. It offers a favorable balance between computational cost and accuracy, making it ideal for studying multi-step catalytic cycles, such as the widely used Suzuki-Miyaura cross-coupling reaction, where boronic acids are key reagents.

The transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center, is often the rate-determining step and of particular mechanistic interest. DFT studies on substituted phenylboronic acids have shown that the precise mechanism of transmetalation can vary depending on the reaction conditions, such as the base and solvent used. These studies model the interaction between the boronic acid and the palladium complex to clarify the roles of different species and pathways.

While specific data for (2,3-Dimethoxy-5-methylphenyl)boronic acid is not available, a representative DFT-calculated energy profile for the transmetalation step of a generic substituted phenylboronic acid in a Suzuki-Miyaura reaction is presented below to illustrate the type of insights gained from such studies.

Table 1: Illustrative DFT-Calculated Energy Profile for the Transmetalation Step in a Suzuki-Miyaura Reaction This table presents representative data for a generic arylboronic acid to demonstrate the application of DFT, as specific values for this compound are not available in the cited literature.

Reaction SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (ArPd(II)L₂X + Ar'B(OH)₂)Separated palladium complex and boronic acid0.0
Pre-complexInitial association of reactants-5.2
Transition State (TS1)Energy maximum for boronate formation+15.8
Intermediate (Palladium Boronate)Key intermediate with Pd-O-B linkage+2.1
Transition State (TS2)Energy maximum for aryl group transfer+18.3
Products (Ar-Pd(II)-Ar' + B(OH)₂X)Di-aryl palladium complex after transfer-10.5

Modeling Catalytic Intermediates and Transition States

The direct experimental observation of catalytic intermediates and transition states is often challenging due to their short lifetimes and low concentrations. Computational modeling provides an indispensable alternative for characterizing these fleeting species. For reactions involving this compound, this involves modeling structures containing palladium, the boronic acid moiety, and other ligands.

Catalytic Intermediates: Key intermediates in palladium-catalyzed cross-coupling reactions include arylpalladium(II) boronate complexes. rug.nl Computational studies can determine their geometry, stability, and electronic structure. For instance, modeling can establish the structure of the crucial intermediate where the boronic acid (or its corresponding boronate) coordinates to the palladium center before the aryl transfer occurs. rug.nl The specific substitution pattern on the phenyl ring—in this case, two methoxy (B1213986) groups and a methyl group—would influence the geometry and stability of these intermediates through both steric and electronic effects.

Transition States: Transition state (TS) modeling is critical for understanding reaction kinetics and selectivity. A transition state represents the highest energy point along a reaction coordinate. DFT calculations can locate and characterize the geometry of these transition states. For boronic acid transition state inhibitors (BATSIs), which mimic the tetrahedral transition state of enzymatic reactions, computational models help in understanding the binding interactions within an enzyme's active site. In the context of catalysis, TS models for the transmetalation step of the Suzuki-Miyaura reaction reveal the precise arrangement of atoms as the aryl group migrates from boron to palladium. rug.nl

The geometric parameters of a modeled transition state, such as forming and breaking bond lengths, provide a static picture of the dynamic reaction process. An illustrative table of such parameters is shown below.

Table 2: Representative Geometric Parameters of a Modeled Transmetalation Transition State This table shows typical bond length data for a modeled transition state in a Suzuki-Miyaura reaction to illustrate the concept. Data is not specific to this compound.

ParameterDescriptionTypical Calculated Value (Å)
Pd—C (forming)The forming bond between palladium and the migrating aryl carbon2.45
B—C (breaking)The breaking bond between boron and the migrating aryl carbon2.10
Pd—OThe bond between palladium and the boronate oxygen2.05
B—OThe bond between boron and the bridging oxygen1.50

Prediction of Reactivity and Selectivity Profiles in Boronic Acid Chemistry

A significant goal of computational chemistry is to predict how a molecule will behave in a reaction before the experiment is conducted. For this compound, theoretical models can predict its reactivity and the selectivity of its reactions.

Reactivity Profiles: The reactivity of a boronic acid can be assessed by calculating various molecular properties, often referred to as reactivity indices. These are derived from the electronic structure of the molecule. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic character of the molecule, respectively. The substituents on the phenyl ring (2,3-dimethoxy and 5-methyl groups) are electron-donating, which would be expected to raise the HOMO energy and influence the nucleophilicity of the aryl group during its transfer to the metal center.

Another important aspect of reactivity for boronic acids is the rate of protodeboronation, a common side reaction. Computational algorithms, aided by DFT, have been developed to predict the rate of this undesired reaction under various pH conditions, assisting in the planning of synthetic strategies.

Selectivity Profiles: Computational models are particularly powerful in predicting selectivity, such as regioselectivity or stereoselectivity. In reactions with multiple possible outcomes, DFT can be used to calculate the activation barriers for all competing pathways. The pathway with the lowest energy barrier is predicted to be the major product channel. For a substituted arylboronic acid, this could mean predicting the preferred site of coupling in a reaction with a polyhalogenated substrate. Models have been developed that can predict C-H borylation selectivity with high accuracy by calculating relative reaction barriers for different positions on a molecule.

The predictive power of these models can be summarized in data tables that compare the calculated energy barriers for different reaction pathways.

Table 3: Illustrative Prediction of Regioselectivity by Comparing Calculated Activation Energies This table provides a hypothetical example of how DFT calculations could be used to predict the regioselectivity of a coupling reaction involving a di-brominated substrate. The data is illustrative and not specific to this compound.

Reaction PathwayDescription of ProductCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Major/Minor Product
Pathway ACoupling at C-2 position22.5Minor
Pathway BCoupling at C-4 position19.8Major

Green Chemistry Aspects and Sustainable Synthetic Approaches

Implementation of Aqueous Reaction Media

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and inexpensive alternative to volatile organic compounds (VOCs). Organoboron compounds, including (2,3-Dimethoxy-5-methylphenyl)boronic acid, are often compatible with aqueous conditions, particularly in Suzuki-Miyaura coupling reactions. libretexts.org

Research has demonstrated the feasibility of conducting coupling reactions of arylboronic acids in purely aqueous or mixed aqueous-organic solvent systems. libretexts.orgnih.gov For instance, a non-enantioselective conjugate addition reaction involving this compound has been successfully performed in a methanol/water (9:1) solution. This approach not only reduces the reliance on hazardous organic solvents but can also enhance reaction rates and simplify product isolation. The use of water-soluble ligands and catalysts further facilitates reactions in aqueous media, allowing for efficient catalyst recycling through phase separation. nih.govnih.gov

Reaction TypeSolvent SystemAdvantages
Suzuki-Miyaura CouplingWater, Water/Ethanol (B145695), Water/MethanolReduced VOCs, non-flammable, cost-effective, potential for catalyst recycling. libretexts.orgnih.govmdpi.com
Conjugate AdditionMethanol/Water (9:1)Greener solvent mixture, potential for improved reaction kinetics.

Microwave-Assisted Synthesis and Flow Chemistry Methodologies

Microwave-assisted organic synthesis (MAOS) and flow chemistry represent powerful technologies for intensifying chemical processes, leading to significant green chemistry benefits.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. durham.ac.ukmdpi.com This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products. durham.ac.uk In the context of Suzuki-Miyaura couplings, microwave heating has been successfully employed for various arylboronic acids, suggesting its applicability to reactions involving this compound. nih.govacs.orgmdpi.com The use of microwave-assisted procedures can lead to a significant reduction in energy consumption compared to conventional heating methods. mdpi.com

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. tandfonline.commdpi.comvapourtec.com For the synthesis and application of boronic acids, flow chemistry can enable rapid and high-throughput production. organic-chemistry.org Sequentially selective Suzuki-Miyaura coupling reactions have been successfully implemented in flow reactors, allowing for the in-situ formation and subsequent reaction of intermediates, which minimizes waste and purification steps. tandfonline.com This methodology could be adapted for the multi-step synthesis of complex molecules derived from this compound.

TechnologyKey AdvantagesRelevance to this compound
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. durham.ac.ukmdpi.comApplicable to its use in Suzuki-Miyaura coupling reactions. nih.govacs.org
Flow Chemistry Enhanced safety, scalability, process intensification, waste reduction. tandfonline.comvapourtec.comorganic-chemistry.orgPotential for efficient synthesis of the boronic acid and its derivatives. tandfonline.comorganic-chemistry.org

Catalyst Design for Reduced Loading and Recyclability

Palladium catalysts are central to the utility of this compound in cross-coupling reactions. Green approaches in this area focus on minimizing the amount of the precious metal catalyst used and enabling its recovery and reuse.

Reduced Catalyst Loading: The high turnover rates of modern palladium catalysts allow for significantly lower catalyst loadings, sometimes in the parts-per-million (ppm) range. libretexts.org This reduces the cost of the reaction and minimizes palladium contamination in the final product, which is particularly crucial in pharmaceutical applications. Research into highly active catalyst systems, such as those employing advanced phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), is ongoing and directly benefits the application of boronic acids like the one in focus.

Catalyst Recyclability: A key strategy for sustainable catalysis is the use of heterogeneous or immobilized catalysts. These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. mdpi.combeilstein-journals.orgmdpi.com Examples include palladium nanoparticles supported on materials like mordenite (B1173385) (a type of zeolite), cellulose, or magnetic nanoparticles. mdpi.combeilstein-journals.orgmdpi.comresearchgate.net Such recyclable catalysts have been shown to be highly effective in Suzuki-Miyaura couplings of various phenylboronic acids and could be readily applied to reactions involving this compound. mdpi.combeilstein-journals.orgmdpi.comresearchgate.net

Catalyst StrategyGreen AdvantageExample Support Materials
Reduced Loading Cost reduction, lower metal contamination. libretexts.orgN/A
Recyclability Waste reduction, cost savings, simplified purification. mdpi.combeilstein-journals.orgmdpi.comMordenite, Cellulose, Magnetic Nanoparticles. mdpi.combeilstein-journals.orgmdpi.comresearchgate.net

Strategies for Waste Minimization and Process Efficiency

A holistic green chemistry approach encompasses the entire synthetic process, from starting materials to final product isolation, with the goal of maximizing efficiency and minimizing waste.

Atom Economy: The Suzuki-Miyaura reaction, a primary application of this compound, generally exhibits high atom economy, as most atoms from the reactants are incorporated into the final product. The main byproducts are salts derived from the base used and the boronic acid's hydroxyl groups, which are generally non-toxic.

Process Intensification: As discussed, microwave-assisted synthesis and flow chemistry are key strategies for process intensification. durham.ac.uktandfonline.comorganic-chemistry.org By reducing reaction volumes and times, these technologies inherently minimize solvent and energy usage per unit of product. Continuous flow synthesis of boronic acids has been shown to be highly efficient, with reaction times as short as one second and high throughput. organic-chemistry.org

Solvent and Reagent Selection: The choice of solvents and reagents has a profound impact on the environmental footprint of a synthesis. Utilizing aqueous media or other green solvents is a primary consideration. libretexts.orgnih.govnih.gov Furthermore, selecting bases that are less hazardous and easily removed contributes to a greener process. The synthesis of this compound itself can be designed with green principles in mind, for example, by using efficient and selective borylation methods that minimize the formation of byproducts.

Emerging Research Directions and Future Perspectives for 2,3 Dimethoxy 5 Methylphenyl Boronic Acid

(2,3-Dimethoxy-5-methylphenyl)boronic acid is a specialized organoboron compound whose unique electronic and steric properties are positioning it as a valuable tool in various advanced chemical applications. The strategic placement of two methoxy (B1213986) groups and a methyl group on the phenyl ring significantly influences its reactivity and interaction with other molecules. This has opened up new avenues for research, extending its potential use beyond a simple intermediate in organic synthesis. This article explores the emerging research directions and future outlook for this compound, focusing on its applications in materials science, chemical biology, and catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.